molecular formula C15H14N4O4 B1227463 [(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium

[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium

Cat. No.: B1227463
M. Wt: 314.3 g/mol
InChI Key: CWMIMOPIOOXSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium is a member of imidazolines.

Scientific Research Applications

Synthesis and Structure

  • Yeh et al. (2003) describe the nickel-catalyzed intramolecular cyclization of cyclohexa-1,3-dienes and an aldehyde in a chain, producing fused, bridged, or spiro bicyclic skeletons. This process can be extended to cyclohepta-1,3-dienes and cyclohepta-1,3,5-trienes with an aldehyde moiety on the side chain (Yeh et al., 2003).
  • Tsuji et al. (1967) studied the solvolyses of spiro[2,4]hept-4-yl and spiro[2,5]oct-4-yl 3,5-dinitrobenzoates, finding significant differences in solvolysis rates compared to related compounds (Tsuji et al., 1967).

Chemical Properties and Reactivity

  • Kolly et al. (1992) reported the reaction of 4,4′,6,6′-tetrasubstituted 2,2′-alkylidenebis(phenols) with CISCOI, leading to the formation of spiro[1,3-benzoxathiepin-4(5H), 1′-cyclohexa[2,4]diene]-2,2′-diones, elucidated mainly by 13C-NMR and 1H-NMR spectroscopy (Kolly et al., 1992).
  • Samsonov et al. (2011) explored the thermal transformations of 2H-benzimidazole 1,3-dioxides, including spiro[2H-benz-imidazole-2,1′-cyclohexane] 1,3-dioxide, revealing reversible isomerization and sequential elimination processes (Samsonov et al., 2011).

Catalysis and Synthetic Applications

  • Ibrahim (2009) discussed the synthesis of spiro(cyclohexa-diene-pyrazolo[1,5-a]pyrimidine-4-ylidene)-malononitrile derivatives, showcasing the potential of these compounds in synthetic chemistry (Ibrahim, 2009).
  • Beccalli et al. (2003) found a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones and Danishefsky's diene, highlighting the versatility of these compounds in organic synthesis (Beccalli et al., 2003).

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.3 g/mol

IUPAC Name

(1,3-dimethyl-3'-nitrospiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]-1'-ylidene)-dioxidoazanium

InChI

InChI=1S/C15H14N4O4/c1-16-12-6-4-3-5-7-13(12)17(2)15(16)9-8-11(18(20)21)10-14(15)19(22)23/h3-10H,1-2H3

InChI Key

CWMIMOPIOOXSEA-UHFFFAOYSA-N

Isomeric SMILES

CN1C2([N+](=C3C1=CC=CC=C3)C)C(=C/C(=[N+](\[O-])/[O-])/C=C2)[N+](=O)[O-]

SMILES

CN1C2=CC=CC=CC2=[N+](C13C=CC(=[N+]([O-])[O-])C=C3[N+](=O)[O-])C

Canonical SMILES

CN1C2=CC=CC=CC2=[N+](C13C=CC(=[N+]([O-])[O-])C=C3[N+](=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
Reactant of Route 2
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
Reactant of Route 3
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
Reactant of Route 4
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
Reactant of Route 5
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
Reactant of Route 6
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium

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